molecular formula C11H12N2O2S B12161539 2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one

2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12161539
M. Wt: 236.29 g/mol
InChI Key: ZIHUXCKOBAODIL-UHFFFAOYSA-N
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Description

2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 2-ethoxyaniline with thiourea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the thiazole ring . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of bacteria and fungi .

Comparison with Similar Compounds

2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one can be compared with other thiazole derivatives, such as:

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(2-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H12N2O2S/c1-2-15-9-6-4-3-5-8(9)12-11-13-10(14)7-16-11/h3-6H,2,7H2,1H3,(H,12,13,14)

InChI Key

ZIHUXCKOBAODIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=C2NC(=O)CS2

Origin of Product

United States

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